An In-depth Technical Guide to the Chemical Properties of D-Mabuterol Hydrochloride (CAS 95656-54-5)
An In-depth Technical Guide to the Chemical Properties of D-Mabuterol Hydrochloride (CAS 95656-54-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and pharmacological properties of D-Mabuterol hydrochloride, a chiral β₂-adrenergic receptor agonist. The information presented herein is intended to support research and development activities by providing a detailed understanding of this compound's characteristics.
Introduction: The Significance of Chirality in β₂-Adrenergic Agonists
Mabuterol, like many β₂-adrenergic agonists, possesses a chiral center. This stereoisomerism is of critical pharmacological importance, as the biological activity often resides primarily in one enantiomer, known as the eutomer, while the other, the distomer, may be less active or contribute to off-target effects. D-Mabuterol hydrochloride is the dextrorotatory enantiomer of mabuterol hydrochloride. As is common with many β₂-agonists, the therapeutic activity is predominantly associated with one stereoisomer. For mabuterol, the D-isomer is understood to be the pharmacologically active component.
Chemical Identity and Structure
D-Mabuterol hydrochloride is the hydrochloride salt of the (1S)-enantiomer of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol.
| Property | Value | Source |
| Chemical Name | (1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | [1] |
| CAS Number | 95656-54-5 | [1] |
| Molecular Formula | C₁₃H₁₉Cl₂F₃N₂O | [1] |
| Molecular Weight | 347.20 g/mol | [1] |
| Chemical Structure |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.
Physical Appearance and State
D-Mabuterol hydrochloride is a solid, crystalline substance.
Melting Point
The melting point of the d-form hydrochloride is reported to be >194°C with slow decomposition[2]. The racemic (dl-form) hydrochloride has a melting point of 205-206°C[2].
Solubility
Optical Rotation
The specific rotation of D-Mabuterol hydrochloride is a key identifier of this enantiomer. A reported value is [α]²⁰_D = +154.9° (c = 1 in methanol)[2].
pKa and Lipophilicity (logP)
Experimentally determined pKa and logP values for D-Mabuterol hydrochloride are not widely published. However, computational predictions can provide valuable estimates. The XlogP3 of the free base is predicted to be 2.5, suggesting moderate lipophilicity[1]. The molecule contains two basic nitrogen atoms, the primary aromatic amine and the secondary aliphatic amine, which will be protonated at physiological pH.
Pharmacological Profile: A Stereoselective β₂-Adrenergic Agonist
Mabuterol is a selective β₂-adrenergic receptor agonist, which leads to the relaxation of bronchial smooth muscle and is used as a bronchodilator[3]. The pharmacological activity of β₂-agonists is highly stereoselective. While direct comparative binding affinity studies for the individual enantiomers of mabuterol are not widely available, studies on the racemic mixture demonstrate its specific effect on β₂-adrenoceptors with no β₁-stimulation at therapeutic doses[3].
A study on the enantioselective pharmacokinetics of mabuterol in rats after oral administration of the racemate revealed that the R-mabuterol (the D-isomer) exhibited a significantly higher area under the curve (AUC) and a longer half-life compared to the S-mabuterol (the L-isomer). This suggests that the D-enantiomer is cleared more slowly, which may contribute to its sustained therapeutic effect. This stereoselective metabolism is a strong indicator that D-Mabuterol is the primary contributor to the pharmacological activity of the racemate.
Mechanism of Action
As a β₂-adrenergic agonist, D-Mabuterol binds to β₂-receptors on the surface of smooth muscle cells in the airways. This binding activates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA), which phosphorylates various proteins, ultimately resulting in the relaxation of the smooth muscle and bronchodilation.
Figure 1: Simplified signaling pathway of D-Mabuterol hydrochloride.
Analytical Characterization
Accurate and precise analytical methods are essential for the quality control and characterization of D-Mabuterol hydrochloride.
Spectroscopic Analysis
While a comprehensive public database of the spectra for D-Mabuterol hydrochloride is not available, the expected spectral characteristics can be inferred from its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the protons of the ethanolamine side chain, and the nine equivalent protons of the tert-butyl group. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the aromatic ring.
-
¹³C NMR: The spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, including the aromatic carbons, the carbons of the side chain, and the carbons of the tert-butyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the primary and secondary amines, O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.
-
Mass Spectrometry (MS): Mass spectral data for the racemic mabuterol free base shows a molecular ion peak corresponding to its molecular weight of 310.75 g/mol [4]. Fragmentation patterns would likely involve cleavage of the ethanolamine side chain.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of D-Mabuterol hydrochloride.
Protocol for Chiral HPLC Separation of Mabuterol Enantiomers:
The following is a representative protocol based on published methods for the enantioselective analysis of mabuterol.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Columns:
-
Achiral Column: A reversed-phase C18 (ODS) column for initial separation from matrix components.
-
Chiral Column: A Chirobiotic V column for the enantiomeric separation.
-
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium acetate). The exact composition should be optimized for resolution and run time.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at approximately 244 nm[5].
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
Figure 2: General workflow for chiral HPLC analysis of Mabuterol.
Stability Profile
Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance. While specific forced degradation studies for D-Mabuterol hydrochloride are not publicly available, general stability considerations for related compounds can be applied.
Potential Degradation Pathways:
-
Oxidation: The amine and alcohol functional groups may be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
-
Hydrolysis: While generally stable, prolonged exposure to extreme pH and temperature could lead to hydrolysis.
A stability-indicating HPLC method should be developed and validated to separate D-Mabuterol hydrochloride from any potential degradation products. Such a method would typically involve subjecting the drug substance to stress conditions (e.g., acid, base, peroxide, heat, and light) and demonstrating that the analytical method can effectively resolve the parent drug from any resulting degradants.
Safety and Handling
A Safety Data Sheet (SDS) for racemic mabuterol hydrochloride indicates that the compound may cause skin irritation, serious eye irritation, and respiratory tract irritation[6].
Recommended Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage: Store in a cool, dry place, protected from light.
Conclusion
D-Mabuterol hydrochloride is the pharmacologically important enantiomer of mabuterol, acting as a selective β₂-adrenergic receptor agonist. Its chemical and physical properties, particularly its stereochemistry, are key determinants of its therapeutic action. This guide has provided a comprehensive overview of its known chemical properties, pharmacological profile, and analytical characterization methods. Further research to fully elucidate the spectroscopic data, crystal structure, and a detailed stability profile will be invaluable for its continued development and application.
References
- Yabuuchi, Y., et al. "Pharmacological Studies of Mabuterol, a New Selective Beta 2-stimulant. II: Effects on the Cardiovascular System and Smooth Muscle Organs." Arzneimittelforschung, vol. 34, no. 11A, 1984, pp. 1641-51.
- Yamanaka, T., et al. "Beta-adrenoceptor blocking effects of a selective beta 2-agonist, mabuterol, on the isolated, blood-perfused right atrium of the dog." The Journal of Pharmacy and Pharmacology, vol. 41, no. 11, 1989, pp. 788-92.
- Cazzola, M., et al. "β2-adrenoceptor agonists: current and future direction." British Journal of Pharmacology, vol. 163, no. 1, 2011, pp. 4-17.
-
WITEGA Laboratorien Berlin-Adlershof GmbH. Mabuterol-D9 hydrochloride. [Link]
- Baker, J. G. "The selectivity of β-adrenoceptor agonists at human β1-, β2 - and β3-adrenoceptors." British Journal of Pharmacology, vol. 160, no. 5, 2010, pp. 1048-61.
- Tashkin, D. P. "Beta2-Receptor Agonists and Antagonists.
-
Japanese Pharmacopoeia. Mabuterol Hydrochloride Tablets. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. "Beta-2 Adrenergic Agonists." LiverTox: Clinical and Research Information on Drug-Induced Liver Injury, National Institute of Diabetes and Digestive and Kidney Diseases, 2012.
-
National Center for Biotechnology Information. "Mabuterol." PubChem Compound Database, U.S. National Library of Medicine. [Link]
- Molinoff, P. B., et al. "Functional and binding characteristics of long-acting beta 2-agonists in lung and heart." The Journal of Pharmacology and Experimental Therapeutics, vol. 267, no. 2, 1993, pp. 549-55.
-
Wikipedia. "Mabuterol." [Link]
- Baker, J. G. "The selectivity of β-adrenoceptor agonists at human β 1-, β 2- and β 3-adrenoceptors: RESEARCH PAPER." British Journal of Pharmacology, vol. 160, no. 5, 2010, pp. 1048-61.
- Patil, S. M., et al. "Stability-Indicating UPLC-PDA Method for the Determination of Bambuterol Hydrochloride: Application to Pharmaceutical Dosage Form and Biological Samples." Journal of Chromatographic Science, vol. 54, no. 5, 2016, pp. 794-802.
- Cui, J., et al. "Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC." Biomedical Chromatography, vol. 20, no. 1, 2006, pp. 82-7.
-
University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data. [Link]
- "Mabuterol." Merck Index, 15th ed., 2013.
-
ResearchGate. "FTIR spectra of (a) AHM, (b) H2L, (c) [MoO2(L)(EtOH)], (d)..." [Link]
- B. S. R. Reddy, et al. "Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl." Journal of Chromatographic Science, vol. 58, no. 8, 2020, pp. 726-34.
-
ResearchGate. "FTIR spectrum obtained for pure drug, pure mannitol and physical..." [Link]
- Horiba, M., et al. "Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. II: Urinary metabolites of mabuterol in rats and their pharmacological effects." Arzneimittelforschung, vol. 34, no. 11A, 1984, pp. 1668-79.
-
MySkinRecipes. "Mabuterol hydrochloride Solution in Methanol." [Link]
- S. S. Savale. "Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of Indacaterol Maleate In Bulk And Tablet Dosage Form." International Journal of Pharmaceutical Sciences and Research, vol. 6, no. 10, 2015, pp. 4349-57.
- Handley, D. "The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists." Journal of Allergy and Clinical Immunology, vol. 104, no. 2 Pt 2, 1999, pp. S69-77.
-
ResearchGate. "FTIR spectrum of D-mannitol. The bands 1209, 1077, 1018, 959 and 929−1..." [Link]
-
Powers, R. "Introduction to NMR and Its Application in Metabolite Structure Determination." University of Nebraska-Lincoln. [Link]
- Reinlib, L., et al. "Effects of enantiomers of beta 2-agonists on ACh release and smooth muscle contraction in the trachea." The American Journal of Physiology, vol. 268, no. 6 Pt 1, 1995, pp. L934-40.
Sources
- 1. Mabuterol | C13H18ClF3N2O | CID 3995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. Mabuterol - Wikipedia [en.wikipedia.org]
- 5. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - Mabuterol (C13H18ClF3N2O) [pubchemlite.lcsb.uni.lu]
